2,5-Dimethylthiophene
Description
Significance within Heterocyclic Chemical Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and biochemistry. Thiophene (B33073) and its derivatives are a prominent class of these compounds. uou.ac.in 2,5-Dimethylthiophene holds particular significance due to its aromaticity and the reactivity endowed by the sulfur atom and methyl groups. solubilityofthings.comuou.ac.in
Its structure is foundational for the synthesis of more complex heterocyclic systems and materials. chemimpex.comsolubilityofthings.com It serves as a key intermediate in the development of pharmaceuticals and agrochemicals. solubilityofthings.com In the realm of materials science, its structure is integral to the creation of conducting polymers and organic semiconductors, where the sulfur atom's lone pairs contribute to the delocalized π-electron system, facilitating charge transport. ontosight.aisolubilityofthings.comresearchgate.net The compound's planar symmetry also contributes to its unique electronic properties. solubilityofthings.com
Current Trajectories and Emerging Fields of Inquiry for this compound
The unique properties of this compound have propelled its use from a simple organic intermediate to a key component in high-tech applications. Current research is heavily focused on leveraging its electronic and photophysical characteristics.
Detailed Research Findings:
Conducting Polymers and Organic Electronics: this compound is a monomer or precursor for synthesizing conducting polymers. chemimpex.comsolubilityofthings.com These materials are pivotal for developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai The resulting polymers, like polythiophenes, possess excellent charge transport properties. cas.orgchemdad.com For instance, derivatives like 3,4-dibromo-2,5-dimethylthiophene (B1641986) are used to create fluorescent and conductive polymer films. biosynth.com Research focuses on modifying the thiophene backbone with various side chains to fine-tune the electrical and optical properties of the resulting semiconductors. cas.org
Medicinal Chemistry: Emerging research has identified this compound as a valuable scaffold in drug discovery. A notable study detailed the synthesis of this compound-based N-acetyl pyrazolines. rsc.org These compounds were found to be potent and selective inhibitors of human topoisomerase II, an enzyme crucial for DNA replication in cancer cells. Three of the synthesized compounds showed significant potential as anticancer agents against several cancer cell lines, demonstrating low toxicity to normal cells. rsc.org
Photophysics and Photochemistry: The response of this compound to light is a critical area of investigation for its application in optoelectronics. Time-resolved photoelectron spectroscopy studies have explored its photoinduced dynamics. acs.orgresearchgate.net Upon UV excitation, the molecule undergoes ultrafast relaxation processes, including a ring-opening channel, which is favored compared to unsubstituted thiophene. acs.orgresearchgate.net Understanding these femtosecond and picosecond timescale dynamics is essential for designing more efficient and stable organic electronic materials. acs.org Furthermore, derivatives of this compound are being investigated for their photochromic properties, where they can reversibly switch between two forms with different absorption spectra upon light irradiation, making them candidates for molecular switches and data storage. rsc.org
Organic Synthesis: The compound remains a versatile building block in synthetic chemistry. It undergoes reactions like Friedel-Crafts alkylation, allowing for the introduction of various functional groups. acs.org Its derivatives, such as 3,4-bis(chloromethyl)-2,5-dimethylthiophene, are important precursors for creating more complex structures like cyclopenta[c]thiophenes.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-acetyl-2,5-dimethylthiophene (B1297827) |
| 3,4-bis(chloromethyl)-2,5-dimethylthiophene |
| 3,4-dibromo-2,5-dimethylthiophene |
| 3-bromo-4-trimethylsilyl-2,5-dimethylthiophene |
| Acetonylacetone |
| Benzene (B151609) |
| Cobaltocene |
| Cyclopenta[c]thiophenes |
| Etoposide |
| Furan (B31954) |
| N-acetyl pyrazolines |
| Phosphorus sulfide (B99878) |
| Poly(3-butylthiophene-2,5-diyl) (P3BT) |
| Pyrrole |
| Thiophene |
| Thiazole |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S/c1-5-3-4-6(2)7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQOOADXMVQEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074295 | |
| Record name | 2,5-Dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Liquid | |
| Record name | 2,5-Dimethylthiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10403 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,5-Dimethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
135.00 °C. @ 760.00 mm Hg | |
| Record name | 2,5-Dimethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
3.0 [mmHg] | |
| Record name | 2,5-Dimethylthiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10403 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
638-02-8 | |
| Record name | 2,5-Dimethylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIMETHYLTHIOPHENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6DDX6WB12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-Dimethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-62.6 °C | |
| Record name | 2,5-Dimethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Complex Reaction Chemistry of 2,5 Dimethylthiophene
Contemporary Synthetic Routes to 2,5-Dimethylthiophene
The preparation of this compound can be achieved through various established and modern synthetic strategies. These methods often involve the cyclization of a suitable acyclic precursor with a sulfurizing agent.
Paal-Knorr Thiophene (B33073) Synthesis Approaches
The Paal-Knorr thiophene synthesis is a widely recognized and effective method for the preparation of thiophenes. wikipedia.org This approach involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.orguobaghdad.edu.iq For the synthesis of this compound, the readily available 1,4-dicarbonyl precursor is 2,5-hexanedione (B30556) (acetonylacetone). chemicalbook.comwikipedia.org
The reaction is typically carried out using phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent as the source of sulfur. wikipedia.orgorganic-chemistry.orgchem-station.com These reagents also act as dehydrating agents, facilitating the cyclization process. organic-chemistry.orguobaghdad.edu.iq While the precise mechanism is still a subject of some discussion, it is generally accepted that the reaction proceeds through the sulfurization of the dicarbonyl compound to form a thioketone intermediate, which then cyclizes. wikipedia.orgquora.com It has been shown that the reaction does not proceed via a furan (B31954) intermediate. wikipedia.org
| Starting Material | Sulfurizing Agent | Product | Reference |
| 2,5-Hexanedione | Phosphorus pentasulfide (P₄S₁₀) | This compound | chemicalbook.com |
| 2,5-Hexanedione | Lawesson's reagent | This compound | wikipedia.orgorganic-chemistry.org |
Table 1: Reagents for Paal-Knorr Synthesis of this compound
It is important to note that these reactions can produce toxic hydrogen sulfide (B99878) (H₂S) as a byproduct, requiring appropriate safety precautions. organic-chemistry.orgchem-station.com
Fiesselmann Thiophene Synthesis Methodologies
The Fiesselmann thiophene synthesis is a versatile method that typically produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.org A variation of this synthesis can be applied to produce other substituted thiophenes. The reaction generally involves the base-catalyzed conjugate addition of a sulfur-containing nucleophile to an activated alkyne or a related precursor, followed by intramolecular cyclization and dehydration. While a direct, single-step synthesis of this compound via the classical Fiesselmann route is not straightforward, derivatives prepared by this method could potentially be converted to this compound through subsequent functional group manipulations.
Gewald Aminothiophene Synthesis and Subsequent Derivatizations
The Gewald reaction is a multicomponent reaction that provides a convenient route to polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The first step is a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org
Hinsberg Thiophene Derivative Synthesis
The Hinsberg synthesis is another classical method for the formation of the thiophene ring. It involves the condensation of a 1,2-dicarbonyl compound with a compound containing two methylene (B1212753) groups activated by adjacent electron-withdrawing groups, in the presence of a base. uobaghdad.edu.iqresearchgate.net Specifically, the reaction between an α-diketone and diethyl thiodiacetate leads to the formation of a thiophene dicarboxylate. researchgate.net The reaction is believed to proceed through a Stobbe-type condensation mechanism. researchgate.net
Similar to the Fiesselmann and Gewald syntheses, the direct product of the Hinsberg synthesis is a functionalized thiophene. To obtain this compound, the carboxylate groups would need to be removed, for example, through decarboxylation, which can often be achieved by heating. youtube.com
| Reactant A (1,2-Dicarbonyl) | Reactant B | Product Type | Reference |
| α-Diketone (e.g., Biacetyl) | Diethyl thiodiacetate | 3,4-Disubstituted thiophene-2,5-dicarboxylate | researchgate.net |
Table 2: General Reactants in Hinsberg Thiophene Synthesis
Alternative Preparative Strategies for this compound (e.g., from 2,5-alkanediones)
As mentioned in the context of the Paal-Knorr synthesis (Section 2.1.1), the reaction of 2,5-hexanedione with a sulfurizing agent is a primary and straightforward method for the preparation of this compound. chemicalbook.comwikipedia.org This specific application of the Paal-Knorr reaction stands as one of the most direct and efficient routes to this particular thiophene derivative. 2,5-Hexanedione itself can be prepared through various methods, including the hydrolysis of 2,5-dimethylfuran. chemicalbook.com
Synthesis Utilizing Graphitic Intercalated Compounds
A review of the scientific literature did not yield specific methods for the synthesis of this compound utilizing graphitic intercalated compounds. This approach does not appear to be a conventional or reported methodology for the preparation of this specific thiophene derivative.
Mechanistic Investigations of this compound Functionalization
The functionalization of the this compound ring is a key area of study, providing pathways to a variety of substituted thiophenes with applications in materials science and medicinal chemistry. The methyl groups at the 2- and 5-positions electronically enrich the thiophene ring, activating the 3- and 4-positions for electrophilic substitution. Mechanistic investigations into these reactions provide a deeper understanding of the reactivity and selectivity of this heterocyclic system.
Selective Halogenation Reactions (e.g., Bromination with N-Bromosuccinimide)
Selective halogenation of this compound, particularly at the vacant 3- and 4-positions, is a critical transformation for introducing functional handles for further synthetic modifications. N-Bromosuccinimide (NBS) is a commonly employed reagent for the regioselective bromination of electron-rich aromatic and heteroaromatic compounds. tcichemicals.com The reaction proceeds via an electrophilic aromatic substitution mechanism.
In the case of this compound, the reaction with NBS in a suitable solvent such as acetonitrile (B52724) at controlled temperatures leads to the mono-brominated product, 3-bromo-2,5-dimethylthiophene. tcichemicals.com The mechanism is initiated by the generation of a bromine electrophile from NBS. The electron-rich thiophene ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the thiophene ring, with significant contributions from structures where the charge is adjacent to the sulfur atom and the methyl groups. The final step involves the loss of a proton from the site of attack, restoring the aromaticity of the thiophene ring and yielding the brominated product. The regioselectivity for the 3-position is dictated by the directing effects of the 2- and 5-methyl groups.
Control over the stoichiometry of the reactants is crucial to achieve selective mono-bromination and avoid the formation of di-brominated byproducts. google.com The reaction conditions, including temperature and solvent, can also influence the outcome of the reaction.
Table 1: Reaction Parameters for Selective Bromination of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine under mild conditions. |
| Solvent | Acetonitrile, Dichloromethane | Polar aprotic solvents that facilitate the reaction. |
| Temperature | 0 °C to room temperature | Allows for controlled reaction kinetics to favor mono-substitution. tcichemicals.com |
| Stoichiometry | ~1 equivalent of NBS | Minimizes the formation of di-brominated products. google.com |
Electrophilic Nitration Studies and Mechanistic Insights into Dithienylmethane Formation
Electrophilic nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring. masterorganicchemistry.com For this compound, this reaction is typically carried out using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid. libretexts.org The active electrophile is the nitronium ion (NO₂⁺), which is generated in situ from the reaction between nitric acid and the acid catalyst. libretexts.orgnih.gov
The mechanism follows the general pathway for electrophilic aromatic substitution. nih.gov The π-electrons of the this compound ring attack the nitronium ion, leading to the formation of a resonance-stabilized sigma complex. masterorganicchemistry.com Subsequent deprotonation at the carbon atom bearing the nitro group restores the aromaticity of the ring, yielding 3-nitro-2,5-dimethylthiophene.
Under certain conditions, particularly with an excess of the thiophene substrate or in the presence of formaldehyde (B43269) or a formaldehyde equivalent, the formation of dithienylmethane derivatives can be observed as a side reaction. This is thought to occur through an initial electrophilic attack on the thiophene ring by a carbocationic species, which can be generated from the reaction of the acid catalyst with impurities or additives. The resulting thienylmethyl cation is a potent electrophile that can then be attacked by a second molecule of this compound, leading to the formation of a dithienylmethane product after deprotonation.
Friedel-Crafts Alkylation of this compound
The Friedel-Crafts alkylation provides a direct method for the introduction of alkyl groups onto the thiophene ring. nih.gov This reaction involves the treatment of this compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.orgkhanacademy.org Unlike thiophene itself, which is prone to polymerization under these conditions, this compound undergoes alkylation more readily with reduced polymerization, especially when reactive alkyl halides like t-butyl chloride are used. acs.org
The mechanism begins with the formation of a carbocation or a polarized complex from the alkyl halide and the Lewis acid catalyst. mt.compw.live This electrophilic species is then attacked by the electron-rich thiophene ring, forming a sigma complex. mt.com The loss of a proton from this intermediate restores aromaticity and regenerates the Lewis acid catalyst, yielding the alkylated product. mt.com With less reactive alkyl halides, such as n-butyl chloride, side reactions including replacement of the existing methyl groups and increased polymerization can occur. acs.org A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to the formation of isomeric products. pw.livemasterorganicchemistry.com
Table 2: Products of Friedel-Crafts Alkylation of this compound with Various Alkyl Halides
| Alkyl Halide | Catalyst | Major Product | Reference |
|---|---|---|---|
| t-Butyl chloride | AlCl₃ | 3-(tert-Butyl)-2,5-dimethylthiophene | acs.org |
| n-Butyl chloride | AlCl₃ | Mixture including rearranged products | acs.org |
Sulfonylation Reactions and Synthesis of Sulfonyl Chloride Derivatives (e.g., this compound-3-sulfonyl chloride)
Sulfonylation of this compound allows for the introduction of a sulfonyl group, which is a versatile functional group for further synthetic transformations. The synthesis of this compound-3-sulfonyl chloride is a key example of this reaction class. This can be achieved by reacting this compound with chlorosulfonic acid.
The mechanism involves the electrophilic attack of the sulfur trioxide (SO₃) moiety of chlorosulfonic acid, or a related electrophilic sulfur species, on the thiophene ring. This forms a sigma complex, which then loses a proton to give the corresponding sulfonic acid. Subsequent reaction with a chlorinating agent, or directly from the chlorosulfonic acid, yields the desired sulfonyl chloride. The reaction conditions must be carefully controlled to avoid side reactions. The resulting this compound-3-sulfonyl chloride is a valuable intermediate for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. biosynth.comcymitquimica.commatrix-fine-chemicals.com
Palladium-Catalyzed Coupling Reactions for Vinylated this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. masterorganicchemistry.com Reactions such as the Heck and Stille couplings can be employed to synthesize vinylated this compound derivatives. masterorganicchemistry.comwikipedia.org
In a Heck-type reaction, a halogenated this compound (e.g., 3-bromo-2,5-dimethylthiophene) is reacted with an alkene in the presence of a palladium catalyst and a base. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the vinylated product and regenerates a palladium hydride species, which is then converted back to the active palladium(0) catalyst by the base.
Alternatively, in a Stille coupling, an organotin reagent, such as a vinylstannane, is coupled with a halogenated this compound in the presence of a palladium catalyst. wikipedia.org The mechanism involves oxidative addition of the palladium(0) catalyst to the thienyl halide, followed by transmetalation with the organotin reagent, and finally reductive elimination to yield the vinylated product and regenerate the palladium(0) catalyst. wikipedia.org These methods provide a versatile route to functionalized thiophenes with extended conjugation.
Acylation Reactions Leading to 3-Acetyl-2,5-dimethylthiophene (B1297827) and Related Compounds
Friedel-Crafts acylation is a reliable method for the synthesis of aryl ketones and is particularly effective for electron-rich heterocycles like this compound. sigmaaldrich.comorganic-chemistry.org The reaction of this compound with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields 3-acetyl-2,5-dimethylthiophene. scbt.comnih.gov
The mechanism is initiated by the formation of a resonance-stabilized acylium ion from the acylating agent and the Lewis acid. masterorganicchemistry.comsigmaaldrich.com This highly electrophilic species is then attacked by the this compound ring at the 3-position. masterorganicchemistry.com The resulting sigma complex is deprotonated to restore aromaticity, yielding the ketone product. masterorganicchemistry.com A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further electrophilic substitution, thus preventing polyacylation. organic-chemistry.org The resulting 3-acetyl-2,5-dimethylthiophene is a useful building block for the synthesis of more complex molecules. scbt.comfoodb.ca
Table 3: Key Mechanistic Steps in the Friedel-Crafts Acylation of this compound
| Step | Description | Key Species |
|---|---|---|
| 1. Electrophile Generation | The acylating agent reacts with the Lewis acid to form a highly reactive acylium ion. sigmaaldrich.com | Acylium ion (CH₃CO⁺) |
| 2. Nucleophilic Attack | The π-electron system of this compound attacks the acylium ion. | Sigma complex (arenium ion) |
| 3. Deprotonation | A weak base removes a proton from the carbon atom that formed the new bond, restoring aromaticity. wikipedia.org | 3-Acetyl-2,5-dimethylthiophene |
Synthesis of Chiral Biheteroaromatic Ligands from this compound (e.g., tetraMe-BITIOP)
The synthesis commences with the bromination of this compound to yield 3-bromo-2,5-dimethylthiophene. This intermediate undergoes a lithium-halogen exchange followed by an oxidative coupling reaction mediated by copper(II) chloride to form the core structure, 2,2',5,5'-tetramethyl-3,3'-bithiophene.
A subsequent bromination step introduces bromine atoms at the 4 and 4' positions of the bithiophene ring system, affording 4,4'-dibromo-2,2',5,5'-tetramethyl-3,3'-bithiophene. This dibrominated intermediate is then converted to the corresponding racemic phosphine (B1218219) oxide, (±)-2,2',5,5'-tetramethyl-4,4'-bis(diphenylphosphinyl)-3,3'-bithiophene (tetraMe-BITIOPO), through a reaction with diphenylphosphine (B32561) oxide.
A critical step in the synthesis is the resolution of the racemic tetraMe-BITIOPO. This is achieved through the formation of diastereomeric complexes with a chiral resolving agent, such as (-)-O,O'-dibenzoyl-(2R,3R)-tartaric acid. Fractional crystallization allows for the separation of these diastereomers, and subsequent treatment of the separated diastereomers liberates the enantiomerically pure phosphine oxides.
Finally, the enantiopure tetraMe-BITIOPO is reduced to the desired chiral phosphine ligand, tetraMe-BITIOP. This reduction is typically carried out using a silane-based reducing agent, such as trichlorosilane (B8805176), which effectively removes the oxygen atom from the phosphine oxide moieties to yield the final product. The complexes of this electron-rich diphosphine with ruthenium(II) and rhodium(I) have been utilized as catalysts in various homogeneous hydrogenation reactions, demonstrating excellent enantiomeric excesses. acs.org
Synthetic Scheme Overview:
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | This compound | N-Bromosuccinimide | 3-Bromo-2,5-dimethylthiophene | Not Reported |
| 2 | 3-Bromo-2,5-dimethylthiophene | tert-Butyllithium, CuCl₂ | 2,2',5,5'-Tetramethyl-3,3'-bithiophene | 65 |
| 3 | 2,2',5,5'-Tetramethyl-3,3'-bithiophene | N-Bromosuccinimide | 4,4'-Dibromo-2,2',5,5'-tetramethyl-3,3'-bithiophene | 90 |
| 4 | 4,4'-Dibromo-2,2',5,5'-tetramethyl-3,3'-bithiophene | Diphenylphosphine oxide | (±)-tetraMe-BITIOPO | Not Reported |
| 5 | (±)-tetraMe-BITIOPO | (-)-O,O'-Dibenzoyl-(2R,3R)-tartaric acid | (+)-tetraMe-BITIOPO and (-)-tetraMe-BITIOPO | Not Reported |
| 6 | Enantiopure tetraMe-BITIOPO | Trichlorosilane | Enantiopure tetraMe-BITIOP | Not Reported |
Detailed Research Findings:
The development of tetraMe-BITIOP as a chiral ligand was driven by the need for accessible and efficient ligands for asymmetric catalysis. The synthesis, while multi-stepped, is considered straightforward and allows for the production of the ligand in significant quantities. nih.gov The choice of this compound as the starting material is advantageous due to its low cost and commercial availability.
The oxidative coupling of 2,5-dimethyl-3-thienyllithium is a key C-C bond-forming reaction in this synthesis, establishing the central biheteroaromatic core. The subsequent bromination at the 4 and 4' positions is regioselective, directing the phosphinyl groups to the desired locations.
The resolution of the phosphine oxide is a pivotal step, as the chirality of the final ligand is determined at this stage. The use of dibenzoyltartaric acid is a classical and effective method for resolving racemic phosphine oxides. The final reduction of the phosphine oxide to the phosphine is a standard transformation in organophosphorus chemistry, with trichlorosilane being a common and effective reagent for this purpose.
The resulting tetraMe-BITIOP ligand, with its electron-rich thiophene rings and chiral backbone, has proven to be highly effective in asymmetric hydrogenation reactions of various substrates, including α- and β-ketoesters, substituted acrylic acids, and N-acetylenamino acids, consistently affording products with high enantiomeric excesses. acs.org
Electrochemical Behavior and Advanced Polymerization of 2,5 Dimethylthiophene
Electrochemical Properties of 2,5-Dimethylthiophene and its Polymeric Forms
The electrochemical properties of this compound are defined by its monomeric oxidation behavior, as a stable, electroactive polymeric form is not produced.
The anodic oxidation of this compound has been studied under various conditions, revealing multiple reaction pathways that are highly dependent on the electrolyte and solvent system used. Rather than polymerizing, the monomer undergoes substitution reactions.
Initial oxidation of the this compound molecule generates a radical cation, which is then susceptible to nucleophilic attack by species present in the electrolyte solution. This leads to a variety of non-polymeric products. For instance, electrolysis in methanol (B129727) can result in methoxylation, while the presence of halide ions can lead to halogenation. rsc.orgacs.org A summary of observed products from the anodic oxidation in different electrolytes is presented below.
| Electrolyte | Solvent | Major Products | Reaction Type |
|---|---|---|---|
| Ammonium bromide | Methanol | 3-bromo-2,5-dimethylthiophene | Bromination |
| Ammonium nitrate, Sodium acetate, Sodium perchlorate | Methanol | 2-methoxymethyl-5-methylthiophene | Side-chain Methoxylation |
| Sodium cyanide | Methanol | cis- and trans-2-cyano-5-methoxy-2,5-dimethyldihydrothiophenes, 3-cyano-2,5-dimethylthiophene | Cyanation and Methoxylation |
| Sodium methoxide | Methanol | cis- and trans-2,5-dimethoxy-2,5-dimethyl-2,5-dihydrothiophene | Ring Methoxylation |
A defining characteristic of conducting polymers like polythiophene is their redox activity, where the polymer can be reversibly oxidized (p-doped) and reduced (n-doped), causing significant changes in conductivity and optical properties.
Since electropolymerization of this compound does not yield a conjugated polymer, any material that deposits on the electrode during its anodic oxidation is redox inactive and electrically insulating. The products formed, such as those detailed in the section above, lack the extended π-conjugated system necessary to support charge carriers (polarons and bipolarons). Therefore, the resulting film does not exhibit the characteristic redox waves in its cyclic voltammogram that are typical for conducting polymers and behaves as a dielectric material, often passivating the electrode and preventing further electrochemical reactions.
Structural Modifications and their Impact on Electrochemical Polymerization and Polymer Conductivity (e.g., Ethoxyethoxy Derivatives)
The electrochemical behavior of this compound and the conductivity of the resulting polymer can be significantly altered through strategic structural modifications. One such modification involves the introduction of ethoxyethoxy side chains to the thiophene (B33073) ring. These flexible, oxygen-containing chains can profoundly influence the electrochemical polymerization process and the final properties of the polymer, including its conductivity and solubility.
Impact on Electrochemical Polymerization
The presence of ethoxyethoxy side chains on the this compound monomer can affect its electrochemical polymerization in several ways. The electron-donating nature of the oxygen atoms in the ether linkages can lower the oxidation potential of the monomer, making it easier to polymerize electrochemically compared to the unsubstituted this compound. This effect is attributed to the increased electron density on the thiophene ring, which stabilizes the radical cation intermediate formed during the initial stages of electropolymerization.
Furthermore, the ethoxyethoxy side chains can influence the morphology and quality of the polymer film deposited on the electrode surface. The increased solubility imparted by these polar side chains can lead to the formation of more uniform and regular polymer films. In contrast, the electrochemical polymerization of unsubstituted this compound can sometimes result in less soluble and more irregular polymer deposits.
Studies on similar thiophene derivatives have shown that the length of the ethylene (B1197577) glycol-based side chains can affect the electrochemical properties. princeton.edu A careful balance in the side chain length is often necessary to optimize both the electrochemical behavior and the desired properties of the final polymer. kaust.edu.sa
Impact on Polymer Conductivity
The flexible and bulky nature of the ethoxyethoxy groups can increase the distance between the polymer chains, potentially disrupting the π-π stacking that is crucial for efficient interchain charge hopping. This could lead to a decrease in the bulk conductivity of the material compared to the more crystalline and tightly packed structure of unsubstituted poly(this compound). However, the improved processability and film-forming properties of the ethoxyethoxy-functionalized polymer can sometimes compensate for this by enabling the formation of more ordered and uniform thin films, which can, in turn, enhance conductivity.
The following table provides a comparative overview of the expected electrochemical and conductive properties of poly(this compound) and a hypothetical ethoxyethoxy-substituted derivative, based on general trends observed in related polythiophene systems.
| Property | Poly(this compound) | Poly(this compound) with Ethoxyethoxy Derivatives |
| Monomer Oxidation Potential | Higher | Lower |
| Polymer Film Morphology | Often less regular | Generally more uniform |
| Solubility | Low | High |
| Electronic Conductivity | Potentially higher due to closer chain packing | Potentially lower due to increased interchain distance |
| Ionic Conductivity | Lower | Higher |
| Processability | Difficult | Improved |
It is important to note that the precise impact of ethoxyethoxy substitution can depend on the specific length and placement of the side chains on the thiophene ring.
Applications of 2,5 Dimethylthiophene in Advanced Materials Science and Engineering
Organic Electronics and Optoelectronic Devices
The intrinsic properties of the thiophene (B33073) ring, such as its electron-rich nature and propensity for π-electron delocalization, make it an ideal candidate for the construction of organic semiconducting materials. The addition of methyl groups in the 2 and 5 positions of the thiophene ring in 2,5-dimethylthiophene influences the electronic properties and solubility of the resulting materials, making it a valuable precursor in the field of organic electronics.
This compound serves as a fundamental structural motif in the synthesis of a wide array of conjugated and conductive polymers, most notably polythiophene derivatives. While not always the direct monomer in polymerization, its core structure is integral to the creation of the monomers that are. For instance, the synthesis of the widely studied polymer, poly(3-hexylthiophene-2,5-diyl) (P3HT), often begins with the functionalization of a thiophene ring, a process for which this compound can be a starting point for derivatization.
The synthesis of regioregular P3HT can be achieved through various polymerization methods, including Grignard metathesis (GRIM) polymerization, which often utilizes monomers such as 2,5-dibromo-3-hexylthiophene. The foundational thiophene unit in these monomers is structurally analogous to this compound, with the methyl groups being replaced by other functional groups to facilitate polymerization. The presence of the alkyl side chain, such as the hexyl group in P3HT, is crucial for improving the solubility of the polymer in organic solvents, enabling its processing from solution for device fabrication.
Different synthetic strategies for polythiophene derivatives are summarized in the table below:
| Polymerization Method | Monomer Example | Catalyst/Reagent | Key Features |
| Grignard Metathesis (GRIM) | 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl₂ | High regioregularity, controlled molecular weight. |
| Direct Oxidation | 3-hexylthiophene | FeCl₃ | Simpler process, but can lead to lower regioregularity. |
| Suzuki Polycondensation | 2,5-Thiophenebis(boronic ester)s | Palladium catalyst | Allows for the synthesis of well-defined alternating copolymers. scispace.comsigmaaldrich.com |
The resulting polythiophene derivatives exhibit excellent semiconducting properties, making them suitable for a variety of electronic applications.
The unique optical and electronic properties of polythiophenes, derived from the fundamental structure of thiophenes like this compound, make them highly valuable in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). wikipedia.org In these devices, polythiophene derivatives can function as the active layer responsible for light emission or light absorption and charge transport.
In the context of OPVs, poly(3-hexylthiophene) (P3HT) is one of the most extensively researched donor materials. nih.govresearchgate.netuit.noresearchgate.net When blended with an appropriate acceptor material, such as a fullerene derivative, P3HT-based bulk heterojunction solar cells can achieve significant power conversion efficiencies. The performance of these devices is critically dependent on the morphology of the active layer, which is influenced by the processing conditions and the chemical structure of the polymer.
Thiophene-based materials are also employed in OLEDs, where they can serve as the emissive layer. wikipedia.org The color of the emitted light can be tuned by modifying the chemical structure of the polythiophene derivative, for example, by introducing different side chains or by copolymerization with other aromatic units. The electroluminescent properties of these materials are a direct consequence of the conjugated π-electron system of the thiophene backbone.
The ability of polythiophene derivatives to transport charge carriers makes them excellent candidates for the active semiconductor layer in organic field-effect transistors (OFETs). OFETs are fundamental components of modern organic electronics, finding applications in flexible displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.
Polythiophenes, such as P3HT, have demonstrated high hole mobilities, which is a key requirement for efficient p-type transistors. The charge transport in these materials occurs through the overlapping π-orbitals of adjacent polymer chains. Therefore, the degree of crystallinity and the orientation of the polymer chains in the thin film are crucial for achieving high device performance. The molecular structure of the repeating unit, which is based on the thiophene ring, plays a pivotal role in determining the packing and electronic coupling between the polymer chains.
Research in this area focuses on the design and synthesis of new thiophene-based small molecules and polymers with improved charge transport properties and environmental stability. The fundamental understanding of the structure-property relationships in these materials is essential for the future development of high-performance organic semiconductors.
A fascinating application of this compound derivatives is their incorporation into photochromic materials. Photochromic compounds can reversibly change their color upon exposure to light of a specific wavelength. This property makes them attractive for applications such as optical data storage, molecular switches, and smart windows.
Diarylethenes are a prominent class of photochromic molecules, and those incorporating thiophene rings have shown excellent thermal stability and fatigue resistance. A specific example is the synthesis of photochromic diarylethene oxime isomers from 2,3-bis(this compound-3-yl)thiophene-5-carbaldehyde. These molecules exhibit reversible photochromism, switching between a colorless and a colored state upon irradiation with UV and visible light, respectively.
The photochromic behavior of these diarylethene oximes was investigated in solution, where a reversible color change between colorless and light purple could be induced by alternating UV and visible light irradiation. The stability of these isomers in the dark at room temperature was confirmed, although degradation was observed to accelerate with increasing temperature and prolonged UV exposure. The photochromic activity is supported by optimized geometry structures and frontier molecular orbital calculations.
Role in Supramolecular Chemistry and Self-Assembly (Academic Considerations)
From an academic perspective, the this compound unit is a valuable component in the field of supramolecular chemistry and the study of self-assembly. The principles of molecular recognition and non-covalent interactions are central to the spontaneous organization of molecules into well-defined, functional supramolecular architectures. The structure of this compound and its derivatives allows them to participate in various non-covalent interactions that direct their self-assembly.
The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor, while the aromatic π-system can engage in π-π stacking interactions. Furthermore, the methyl groups can participate in weaker C-H···π and van der Waals interactions. These subtle yet significant forces dictate the packing of molecules in the solid state and their aggregation behavior in solution.
The study of non-covalent interactions in thiophene clusters through computational methods has further elucidated the nature of these forces. Quantum theory of atoms in molecules (QTAIM) analysis has been used to identify and characterize interactions such as C···C (π···π) bonding, CH···C (CH···π) hydrogen bonding, and CH···S hydrogen bonding. Understanding these fundamental interactions is crucial for the rational design of new thiophene-based materials with desired self-assembly properties for applications in crystal engineering and the development of functional organic materials.
Catalytic Roles and Organometallic Chemistry of 2,5 Dimethylthiophene Complexes
Design and Application of 2,5-Dimethylthiophene-Derived Ligands in Homogeneous Stereoselective Catalysis
The rigid, electron-rich structure of the thiophene (B33073) ring makes it an excellent scaffold for the design of chiral ligands. By functionalizing the thiophene core, chemists can create highly effective ligands for transition metal-catalyzed reactions, achieving remarkable levels of stereocontrol.
A prominent example of a chiral ligand derived from this compound is tetraMe-BITIOP, which stands for 2,2',5,5'-tetramethyl-4,4'-bis(diphenylphosphino)-3,3'-bithiophene. This C2-symmetric chelating ligand has proven to be highly efficient for stereoselective catalysis. nih.gov
The synthesis of enantiopure (+)- and (-)-tetraMe-BITIOP is a straightforward four-step process that begins with this compound. researchgate.net The key steps involve:
Oxidative coupling of 2,5-dimethyl-3-thienyllithium to form the central 2,2′,5,5′-tetramethyl-3,3′-bithiophene scaffold.
Regioselective bromination at the 4 and 4' positions.
Introduction of the diphenylphosphinyl groups via a lithiation-phosphinylation sequence.
Reduction of the phosphine (B1218219) oxides to the final electron-rich diphosphine ligand.
This synthetic route makes tetraMe-BITIOP more easily accessible compared to many other popular chiral diphosphine ligands. The resulting ligand forms stable complexes with transition metals such as Ruthenium(II) and Rhodium(I), which act as highly effective homogeneous catalysts. nih.govresearchgate.net
Complexes of tetraMe-BITIOP with Ruthenium(II) and Rhodium(I) have demonstrated exceptional performance in the asymmetric hydrogenation of various prochiral substrates. These reactions are fundamental in organic synthesis for creating chiral molecules with high enantiomeric purity. nih.gov The catalyst system has been successfully applied to the reduction of:
α- and β-ketoesters
Substituted acrylic acids
N-acetylenamino acids
In all tested cases, the enantiomeric excesses (ee) achieved were excellent, often comparable to or exceeding those obtained with the most well-established and popular chiral diphosphine ligands under similar conditions. nih.govresearchgate.net The high efficiency and selectivity of the tetraMe-BITIOP metal complexes underscore the value of the this compound unit in the design of privileged ligands for asymmetric catalysis.
Table 1: Performance of tetraMe-BITIOP Catalysts in Asymmetric Hydrogenation Data sourced from Benincori, T., et al. (2000). nih.govresearchgate.net
| Substrate | Catalyst | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Methyl acetoacetate | [Ru(tetraMe-BITIOP)(OAc)₂] | Methyl 3-hydroxybutyrate | >99% |
| Ethyl benzoylacetate | [Ru(tetraMe-BITIOP)(OAc)₂] | Ethyl 3-hydroxy-3-phenylpropanoate | 99% |
| α-Acetamidocinnamic acid | [Rh(tetraMe-BITIOP)(COD)]BF₄ | N-Acetyl-phenylalanine | >99% |
Coordination Chemistry and Activation of the this compound Ligand
Beyond its role in forming larger chiral structures, the this compound molecule itself can act as a ligand, coordinating directly to transition metals. The study of these organometallic complexes provides fundamental insights into the activation of the otherwise stable thiophenic ring, which is particularly relevant to industrial hydrodesulfurization processes.
This compound coordinates to a variety of transition metals, typically through the π-system of the aromatic ring or via the sulfur atom. For instance, the stable complex Cp*Ir(this compound) has been synthesized and characterized, where the thiophene ligand is bound to the iridium center. acs.org Such complexes allow for the systematic study of the thiophene ring's reactivity once it is electronically modified by the metal.
Similarly, molybdenum complexes containing thiophene derivatives have been prepared. acs.org These compounds are of particular interest due to the central role of molybdenum sulfide (B99878) (MoS₂) catalysts in industrial hydrodesulfurization. By creating discrete, soluble organometallic models, researchers can probe the elementary steps of thiophene binding and activation in a controlled environment.
Hydrodesulfurization (HDS) is a critical refinery process for removing sulfur from fossil fuels to prevent the release of SOx pollutants and to protect downstream catalysts. Thiophenes, and particularly alkylated thiophenes like this compound, are among the most refractory sulfur compounds found in petroleum feedstocks.
Organometallic complexes containing this compound serve as invaluable molecular models for the active sites of heterogeneous HDS catalysts (e.g., Co-MoS₂). researchgate.net By coordinating the thiophene to a metal center, such as ruthenium, the C–S bonds are activated, making them more susceptible to cleavage. acs.org Theoretical and experimental studies on these model systems have helped elucidate the HDS mechanism. roaldhoffmann.com
Key insights from these modeling studies include:
Coordination Mode: The mode of thiophene binding (e.g., η⁵-coordination where the ring is parallel to the metal surface) is crucial for weakening the C–S bonds. roaldhoffmann.com
Reaction Pathways: The complexes allow for detailed mechanistic investigation of the two primary HDS pathways: direct desulfurization (DDS), which involves the direct cleavage of C–S bonds, and a hydrogenation (HYD) pathway where the thiophene ring is first saturated before sulfur removal. mdpi.com
Studying how the this compound ligand reacts within the coordination sphere of metals like iridium, molybdenum, and ruthenium provides a molecular-level understanding of the bond-breaking and bond-making steps that are central to industrial HDS catalysis. acs.org
Computational and Theoretical Investigations of 2,5 Dimethylthiophene
Quantum Chemical Calculations (QCCs) for Structural and Energetic Analysis
Quantum Chemical Calculations (QCCs) are fundamental in elucidating the structural and energetic landscapes of molecules. For 2,5-dimethylthiophene, these methods have been employed to determine its stable conformations and the energy barriers associated with internal motions, as well as to predict a range of molecular properties.
The internal rotation of the two methyl groups in this compound has been a subject of detailed investigation using a combination of microwave spectroscopy and QCCs. rsc.org The thiophene (B33073) frame is forced into planarity by its two conjugated double bonds, meaning only one primary conformer exists. rsc.org However, the orientation of the methyl groups is crucial. Theoretical calculations indicate a C₂ᵥ equilibrium structure where one hydrogen atom from each methyl group is positioned anti-periplanar to the sulfur atom. rsc.org
The energy barrier hindering the free rotation of these methyl groups is known as the torsional barrier or V₃ potential. QCCs at various levels of theory have been used to calculate this barrier, with results showing a wide range. rsc.org For instance, the Hartree-Fock (HF) method tends to overestimate the barrier, while Møller-Plesset second-order perturbation theory (MP2) can underestimate it. rsc.org The choice of basis set also significantly influences the outcome, with Dunning basis sets generally yielding results in better agreement with experimental data than Pople basis sets. rsc.org A study combining Fourier transform microwave spectroscopy with QCCs determined an experimental V₃ potential of 247.95594(30) cm⁻¹, which was best matched by calculations at the MP2/6-311G(d,p) level, predicting a barrier of 248.4 cm⁻¹. rsc.org
Calculated vs. Experimental Torsional Barriers (V₃) for Methyl Rotation in this compound
| Method/Basis Set | Calculated Barrier (cm⁻¹) | Deviation from Experimental (cm⁻¹) |
|---|---|---|
| Experimental | 248.0 | N/A |
| MP2/6-311G(d,p) | 248.4 | +0.4 |
| HF (Various Basis Sets) | Overestimates by >100 | > +100 |
| MP2 (Various Basis Sets) | Underestimates by up to 30 | Up to -30 |
Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecular systems. Functionals such as B3LYP, combined with various basis sets (e.g., 6-31G(d), 6-311G(d,p)), have been successfully applied to thiophene and its derivatives to calculate their geometrical, electronic, and optical properties. mdpi.comresearchgate.net
Geometrical Properties: DFT optimizations provide accurate predictions of bond lengths and bond angles. For the thiophene ring, calculated S₁–C₂ and C₅–S₁ bond lengths are typically in the range of 1.73 Å to 1.75 Å. mdpi.com The internal ring angles, such as S₁–C₂–C₃ and C₄–C₅–S₁, are calculated to be between 110.6° and 112.5°. mdpi.com These theoretical values are generally in good agreement with experimental data obtained from techniques like X-ray diffraction. mdpi.commdpi.com
Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated. The energy difference between these orbitals, known as the HOMO-LUMO gap (E_g), is a critical parameter that relates to the molecule's electronic excitability and kinetic stability. mdpi.com
Optical Properties: Time-Dependent DFT (TD-DFT) is employed to simulate optical properties, such as UV-Vis absorption spectra. mdpi.comresearchgate.net By calculating the electronic transition energies and oscillator strengths, TD-DFT can predict the maximum absorption wavelengths (λ_max), providing insight into how the molecule interacts with light. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. mdpi.com The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.commdpi.com The energies and distributions of these orbitals in this compound are crucial for predicting its reactivity.
From the E_HOMO and E_LUMO values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. mdpi.commdpi.com A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron. mdpi.com These descriptors help in understanding the molecule's stability and its propensity to engage in chemical reactions. researchgate.net
Global Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Symbol | Formula | Description |
|---|---|---|---|
| Chemical Hardness | η | ½ (E_LUMO - E_HOMO) | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |
| Chemical Potential | µ | ½ (E_HOMO + E_LUMO) | Relates to the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index | ω | µ² / (2η) | Measures the energy stabilization when the system acquires additional electronic charge. |
| Softness | S | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |
Time-Resolved Studies and Excited State Dynamics
Time-resolved photoelectron spectroscopy, complemented by ab initio calculations, has provided profound insights into the ultrafast dynamics of this compound following photoexcitation. acs.orgnih.gov These studies reveal that the molecule's relaxation pathways are highly dependent on the excitation energy.
Upon excitation at 200 nm, the dynamics of this compound are characterized by a monoexponential decay with a time constant of 120 ± 20 femtoseconds (fs). acs.orgnih.gov In contrast, excitation at a lower energy of 255 nm results in a more complex, biexponential decay. acs.orgnih.gov This decay involves a fast component with a time constant of 115 ± 20 fs and a much slower component of 15 ± 3 picoseconds (ps). acs.orgnih.govacs.org
The fast decay component observed at both excitation wavelengths is assigned to a ring-opening photochemical channel. acs.orgnih.gov This pathway is favored in this compound compared to unsubstituted thiophene due to a lower excited-state energy barrier along the ring-opening coordinate and an increased inertia that hinders an alternative ring-puckering channel. acs.orgnih.gov These ultrafast processes are critical for understanding the photostability and potential photochemical applications of the molecule.
Excited State Decay Dynamics of this compound
| Excitation Wavelength | Decay Profile | Time Constant(s) | Assigned Relaxation Channel |
|---|---|---|---|
| 200 nm | Monoexponential | 120 ± 20 fs | Ring-opening |
| 255 nm | Biexponential | 115 ± 20 fs | Ring-opening |
| 15 ± 3 ps | (Slower component) |
Predictive Modeling of Electronic and Optical Properties in Oligomers and Polymers of this compound
Theoretical modeling is essential for designing and understanding the properties of conducting polymers derived from this compound. Computational studies on oligomers of increasing chain length allow for the prediction of the electronic and optical properties of the corresponding polymer. mdpi.com
Using methods like DFT and TD-DFT, researchers can calculate how key properties evolve with the degree of polymerization (DP). mdpi.com As the number of this compound units in an oligomer chain increases, the HOMO energy level typically rises while the LUMO energy level decreases. mdpi.com Consequently, the HOMO-LUMO gap shrinks and converges toward a specific value, which corresponds to the band gap of the infinite polymer. mdpi.com A linear relationship is often observed between the band gap and the reciprocal of the number of monomer units (1/n), allowing for extrapolation to predict the polymer's band gap. mdpi.com This predictive modeling is crucial for tuning the properties of poly(this compound) for applications in organic electronics, such as solar cells and light-emitting diodes, by guiding the synthesis of materials with desired band gaps and absorption characteristics. mdpi.comnih.gov
Advanced Spectroscopic and Microscopic Characterization of 2,5 Dimethylthiophene and Its Derivatives
Microwave Spectroscopy for Rotational and Conformational Analysis
Microwave spectroscopy has proven to be a powerful tool for the precise determination of the molecular structure and conformational dynamics of 2,5-dimethylthiophene. By analyzing the rotational spectrum in the frequency range of 2 to 40 GHz using molecular beam Fourier transform microwave spectroscopy, highly accurate molecular parameters can be obtained. libretexts.org
Studies have focused on the internal rotation of the two equivalent methyl groups, which provides insight into the torsional barriers and the molecule's potential energy surface. libretexts.org The experimental rotational constants show excellent agreement with those derived from quantum chemical calculations, particularly with the M06-2X density functional theory method. libretexts.org The determined V3 potential, which represents the barrier to internal rotation of the methyl groups, is experimentally found to be 248.0 cm⁻¹. libretexts.orgresearchgate.net This value is influenced by the electronic properties of the thiophene (B33073) ring and any substituents present. For instance, the V3 value in this compound is higher than that in 2-acetyl-5-methylthiophene (B1664034) (157.3 cm⁻¹) where an electron-withdrawing group is present, and slightly higher than in 2-methylthiophene. researchgate.net
Rotational and Centrifugal Distortion Constants of this compound
| Parameter | Value (MHz) |
| A | 3217.7766(12) |
| B | 1805.9984(11) |
| C | 1184.1481(11) |
| D'J | 0.000078(13) |
| D'JK | 0.00049(11) |
| d'1 | -0.000018(11) |
| d'2 | -0.000004(11) |
Data sourced from studies on the microwave spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Polymer Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and the analysis of its corresponding polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the molecular structure. nih.govlibretexts.org
In the ¹H NMR spectrum of this compound, the methyl protons typically appear as a singlet, and the chemical shifts of the ring protons provide information about the electronic distribution within the thiophene ring. Similarly, the ¹³C NMR spectrum shows distinct signals for the methyl carbons and the different carbons of the thiophene ring. nih.govnih.gov
For poly(this compound), NMR is crucial for determining the polymer linkage. The connectivity of the monomer units (α-α', α-β', β-β') significantly impacts the polymer's electronic and physical properties. High-resolution NMR can distinguish between these different linkages, providing insights into the regularity and quality of the polymer chain.
X-ray Photoelectron Spectroscopy (XPS) for Polymer Doping Levels and Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms at the surface of poly(this compound) films. This is particularly important for understanding the effects of doping, a process used to increase the electrical conductivity of the polymer.
Upon doping, changes in the binding energies of the core-level electrons of carbon and sulfur atoms can be observed. For instance, an increase in the binding energy of the S 2p peak can indicate oxidation of the sulfur atom in the thiophene ring, which is a hallmark of p-doping. nih.gov By analyzing the high-resolution XPS spectra of the C 1s and S 2p regions, the extent of doping and the nature of the dopant-polymer interaction can be quantified. wikipedia.org
Furthermore, XPS is invaluable for assessing the surface composition and identifying any contaminants or degradation products that may be present on the polymer film, which can significantly affect device performance. wikipedia.orgacs.org
Typical Binding Energies in XPS Analysis of Doped Polythiophenes
| Element | Orbital | Binding Energy (eV) | Chemical State |
| Carbon | C 1s | ~285.5 | C-C, C-H |
| Sulfur | S 2p | ~164.0 | Neutral Thiophene |
| Sulfur | S 2p | >164.0 | Oxidized Thiophene (Doped) |
| Oxygen | O 1s | ~532.1 | Surface Oxidation/Contamination |
Note: Binding energies can vary slightly depending on the specific dopant and experimental conditions.
Mass Spectrometry for Identification of Electropolymerization Oligomers
Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), are instrumental in the characterization of oligomers formed during the electropolymerization of thiophene and its derivatives. researchgate.net While specific studies on the electropolymerization oligomers of this compound are not extensively detailed in the reviewed literature, the methodologies applied to similar polythiophenes are directly relevant.
MALDI-TOF MS allows for the determination of the molecular weight distribution of the oligomers, providing information on the degree of polymerization. researchgate.net This soft ionization technique can resolve individual oligomeric chains, enabling the identification of repeating units and end-group functionalities. The choice of matrix is crucial for successful MALDI analysis of polythiophenes, with matrices like trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) showing high efficiency. researchgate.net
Electrospray ionization mass spectrometry (ESI-MS) is another soft ionization technique that can be used to analyze oligomers and polymers, particularly when coupled with liquid chromatography for separation prior to detection. libretexts.org
Time-Resolved Photoelectron Spectroscopy for Photoinduced Molecular Dynamics
Time-resolved photoelectron spectroscopy (TRPES) is a sophisticated technique used to investigate the ultrafast photoinduced dynamics of this compound in the gas phase. researchgate.net By using pump-probe laser setups with femtosecond time resolution, the evolution of the molecule through different electronic excited states can be tracked in real-time.
Studies on this compound have shown that upon excitation with UV light, the molecule undergoes rapid internal conversion processes. researchgate.net The dynamics following excitation at different wavelengths reveal different decay pathways. For example, excitation at 200 nm results in a monoexponential decay with a time constant of 120 ± 20 fs. researchgate.net In contrast, excitation at 255 nm is best described by a biexponential decay with time constants of 115 ± 20 fs and 15 ± 3 ps. researchgate.net The faster decay component is attributed to a ring-opening channel, which is more favorable in this compound compared to unsubstituted thiophene due to a lower excited-state barrier. researchgate.net
Photoinduced Decay Dynamics of this compound
| Excitation Wavelength (nm) | Decay Model | Time Constant(s) | Assigned Pathway |
| 200 | Monoexponential | 120 ± 20 fs | Ultrafast decay |
| 255 | Biexponential | 115 ± 20 fs | Ring-opening |
| 15 ± 3 ps | Slower relaxation |
Data from time-resolved photoelectron spectroscopy studies. researchgate.net
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Polymer Film Morphology
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are essential imaging techniques for characterizing the surface morphology and microstructure of poly(this compound) films. The morphology of these films, including features like domain size, crystallinity, and surface roughness, plays a critical role in determining the performance of electronic devices fabricated from them.
Studies on similar polythiophene derivatives have shown that the substrate and processing conditions, such as annealing, can significantly influence the film morphology. For example, AFM has been used to show that the domain size of crystalline regions in polythiophene films can vary depending on the surface treatment of the substrate, which in turn affects the electrical transport properties of the film.
UV-Visible Absorption Spectroscopy for Polymer Formation and Stability
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for monitoring the formation of poly(this compound) and assessing its stability. The absorption spectrum provides information about the electronic transitions within the polymer, which are sensitive to the conjugation length and the degree of order in the polymer chains.
During the electropolymerization of this compound, the growth of the polymer film can be followed by observing the appearance and increase in intensity of absorption bands in the visible region, which are characteristic of the π-π* transitions in the conjugated polymer backbone. The position of the absorption maximum (λmax) is indicative of the effective conjugation length; a red-shift (to longer wavelengths) generally corresponds to a longer conjugation length and a more ordered polymer structure.
UV-Vis spectroscopy is also used to study the stability of the polymer in its neutral and doped states. Changes in the absorption spectrum over time or upon exposure to different environmental conditions can indicate degradation or dedoping of the polymer. For instance, the appearance of new absorption bands or a blue-shift in the λmax can signify a decrease in conjugation length due to chemical or physical degradation.
X-ray Diffraction (XRD) for Crystalline and Amorphous Structures
X-ray diffraction (XRD) is a powerful non-destructive analytical technique used to investigate the atomic and molecular structure of materials. It provides detailed information on the crystal structure, phase, and degree of crystallinity. For a compound like this compound, XRD can distinguish between its ordered crystalline phases and any disordered amorphous states by analyzing the way X-rays are scattered by the electron clouds of the atoms within the sample.
Crystalline Structure of this compound
The crystalline form of this compound has been characterized, and its structural data is cataloged in the Crystallography Open Database (COD). The data originates from structural analyses reported in scientific literature, providing fundamental parameters that define the unit cell of the crystal lattice. These parameters are essential for understanding the packing of the molecules in the solid state.
Two entries in the Crystallography Open Database, COD 4069265 and COD 7701379, correspond to the crystal structure of this compound. This data is derived from early structural determination studies. The crystallographic information provides insight into the precise arrangement of atoms, bond lengths, and bond angles within the crystal, confirming the planar nature of the thiophene ring and the orientation of the methyl groups.
The analysis of the crystalline structure via single-crystal XRD involves irradiating a single, well-formed crystal with a monochromatic X-ray beam and observing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms in the crystal lattice, as described by Bragg's Law. This allows for the determination of the unit cell dimensions (a, b, c), the angles between the cell axes (α, β, γ), and the symmetry of the crystal (space group). While the specific crystallographic parameters from the original study are not widely disseminated in more recent literature, the existence of the COD entries confirms that such a structural determination has been performed.
Interactive Table: Known Crystallographic Database Entries for this compound
| Database Entry ID | Compound Name | Formula |
| COD 4069265 | This compound | C₆H₈S |
| COD 7701379 | This compound | C₆H₈S |
This table indicates the existence of crystallographic data for this compound in the Crystallography Open Database (COD). Detailed unit cell parameters from the original publications are required for a full structural elucidation.
Amorphous Structures
In contrast to the highly ordered arrangement in a crystal, an amorphous solid lacks long-range periodic order. An XRD analysis of an amorphous material does not produce the sharp, well-defined peaks characteristic of crystalline substances. Instead, it results in a broad, diffuse scattering pattern, often referred to as an "amorphous halo."
Currently, there is a notable lack of specific research findings in peer-reviewed literature focusing on the X-ray diffraction analysis of amorphous this compound. While the compound can exist in a liquid state at room temperature and would form an amorphous solid upon vitrification (rapid cooling below its glass transition temperature), detailed XRD studies characterizing this state have not been published.
Theoretically, an XRD pattern of amorphous this compound would exhibit one or more broad humps. The position of the maximum of these halos would correspond to the most probable intermolecular distances within the disordered solid. For instance, a broad peak could indicate an average distance between the centers of neighboring thiophene rings. The lack of sharp peaks would confirm the absence of the translational symmetry found in the crystalline state. Such an analysis would be crucial for understanding the structure of non-crystalline films or rapidly cooled samples of the compound and its derivatives.
Biological and Biomedical Research Applications of 2,5 Dimethylthiophene Derivatives
Medicinal Chemistry Investigations
The exploration of 2,5-dimethylthiophene in medicinal chemistry has led to the development of various derivatives with promising biological activities. These investigations have primarily focused on synthesizing new chemical entities and evaluating their potential as therapeutic agents against a range of diseases.
A common strategy for developing biologically active compounds from this compound involves its conversion into chalcone (B49325) intermediates. These α,β-unsaturated ketones serve as versatile precursors for the synthesis of various heterocyclic systems, including pyrazolines and pyrimidines.
The synthesis of pyrazoline and pyrimidine (B1678525) derivatives often begins with the reaction of 3-acetyl-2,5-dimethylthiophene (B1297827) with a substituted benzaldehyde (B42025) to form a chalcone, specifically 3-(substituted-phenyl)-1-(2,5-dimethyl-thiophen-3-yl)-propenone. This intermediate can then undergo cyclization reactions with various reagents to yield the desired heterocyclic compounds. For instance, reaction with hydrazine (B178648) hydrate (B1144303), phenyl hydrazine, or thiosemicarbazide (B42300) can produce a range of pyrazoline derivatives. Similarly, reacting the chalcone intermediate with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine derivatives. These synthetic pathways offer a straightforward approach to generating a library of diverse compounds for biological screening.
| Precursor Compound | Reagent | Resulting Derivative Class |
| 3-acetyl-2,5-dimethylthiophene | Substituted benzaldehyde | Chalcone |
| Chalcone | Hydrazine hydrate / Phenyl hydrazine / Thiosemicarbazide | Pyrazoline |
| Chalcone | Urea / Thiourea | Pyrimidine |
Certain derivatives of this compound have been investigated for their potential as anticancer agents, specifically as topoisomerase II inhibitors. Topoisomerases are crucial enzymes involved in managing the topological states of DNA during various cellular processes, making them a key target in cancer therapy.
In one study, a series of this compound-based N-acetyl pyrazolines were designed and synthesized as potential topoisomerase inhibitors. rsc.org Through in vitro testing against human topoisomerases, several of these compounds demonstrated potent and selective inhibitory activity against topoisomerase II. rsc.org Notably, some of these derivatives were identified as ATP-dependent topoisomerase II catalytic inhibitors and did not function through DNA intercalation. rsc.org This selectivity is a desirable trait in the development of anticancer drugs, as it can potentially lead to reduced side effects. The research highlighted that the substitution pattern on the phenyl ring of the pyrazoline scaffold played a significant role in the observed activity. rsc.org
| Compound Type | Target Enzyme | Mechanism of Action |
| This compound-based N-acetyl pyrazolines | Topoisomerase II | Selective catalytic inhibition (ATP-dependent) |
The search for new antimicrobial agents is a critical area of pharmaceutical research. Derivatives of this compound have also been explored for their antibacterial properties. Following the synthesis of pyrazoline and pyrimidine derivatives from a this compound-based chalcone, these compounds have been subjected to in vitro antibacterial screening.
The antibacterial activity of these synthesized compounds has been tested against both Gram-positive and Gram-negative bacteria. The results of such studies have indicated that some of the pyrazoline derivatives exhibit significant inhibitory effects on bacterial growth, in some cases comparable or even superior to standard antibiotics like chloramphenicol. This suggests that the this compound scaffold, when incorporated into pyrazoline and pyrimidine structures, can give rise to compounds with potent antibacterial activity.
Intermediacy in Pharmaceutical Synthesis
Beyond the direct biological activities of its derivatives, the this compound core serves as an important intermediate in the synthesis of more complex, pharmacologically active molecules. The thiophene (B33073) ring system is a key structural component in a variety of therapeutic agents, and substituted thiophenes like this compound can be valuable starting materials or building blocks in their synthesis.
For example, compounds such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea have been identified as having anti-inflammatory properties. nih.gov Additionally, the maleate (B1232345) salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one has been investigated as a serotonin (B10506) antagonist with potential applications in the treatment of Alzheimer's disease. nih.gov These examples underscore the role of this compound as a foundational element in the construction of molecules with diverse therapeutic potential.
Environmental Fate and Academic Safety Considerations for 2,5 Dimethylthiophene
Research on Persistence and Degradability in Environmental Systems
Thiophenes are known constituents of petroleum and can be resistant to biodegradation when they are the sole carbon source. dtu.dkwikipedia.org Their degradation is often dependent on the presence of other organic compounds in a process known as cometabolism. dtu.dk For instance, studies have shown that thiophene (B33073) can be degraded by microbial communities in the presence of benzene (B151609), which acts as a primary substrate. dtu.dk
The degradation of alkylated thiophenes can proceed through various pathways. Aerobic degradation often involves an initial attack on the alkyl group, leading to the formation of carboxylic acids. dtu.dk Another pathway involves the oxidation of the thiophene ring itself. dtu.dk Certain bacteria, such as strains of Rhodococcus, have been isolated that can utilize substituted thiophenes like thiophene-2-carboxylic acid as their sole source of carbon and energy, degrading them completely to sulfate, biomass, and carbon dioxide. nih.gov However, these same strains were unable to utilize simple methyl thiophenes. nih.gov Anaerobic degradation of thiophenic compounds by microbial consortia from oil fields has also been observed, resulting in the formation of sulfide (B99878). researchgate.net
| Compound Class | Degradation Finding | Key Factors | Source |
|---|---|---|---|
| Thiophene | Resistant to degradation as a sole carbon source, but can be degraded cometabolically. | Presence of a primary substrate like benzene is required for cometabolism. | dtu.dk |
| Alkyl Thiophenes | Aerobic degradation can occur via attack on the alkyl group or the thiophene ring. | Degradation can lead to the formation of carboxylic acids, sulfoxides, and other metabolites. | dtu.dk |
| Substituted Thiophenes (e.g., Thiophene-2-carboxylic acid) | Some bacteria (e.g., Rhodococcus) can use them as a sole carbon source for complete degradation. | Bacterial specificity is high; the same strains may not degrade other thiophene derivatives. | nih.gov |
| Thiophenic Compounds (General) | Anaerobic degradation is possible by mixed microbial cultures, leading to sulfide formation. | Requires specific anaerobic microbial communities, such as those found in oil fields. | researchgate.net |
Ecotoxicity Assessments and Environmental Impact Studies
Specific ecotoxicity data for 2,5-dimethylthiophene on various trophic levels (e.g., algae, crustaceans, fish) is limited. ua.ptvliz.benih.govnih.gov General statements in safety data sheets suggest the product is not considered harmful to aquatic organisms or to cause long-term adverse effects, but these are not typically based on comprehensive ecotoxicological studies. synerzine.com
The primary environmental concern associated with thiophene derivatives, including this compound, stems from their presence in fossil fuels. acs.orgmdpi.com During the combustion of these fuels, sulfur-containing compounds are oxidized to form sulfur oxides (SOx). mdpi.com These SOx gases are significant air pollutants and primary precursors to acid rain, which can have widespread detrimental effects on ecosystems, including the acidification of lakes and soils, and damage to forests and aquatic life. mdpi.com Consequently, significant industrial efforts, such as hydrodesulfurization, are focused on removing thiophenes and other sulfur compounds from fuels before combustion to mitigate this environmental impact. acs.orgmdpi.com
| Compound/Class | Finding/Concern | Environmental Context | Source |
|---|---|---|---|
| This compound | General SDS statement indicates it is not considered harmful to aquatic life. | Lacks specific, quantitative ecotoxicity data (e.g., LC50/EC50). | synerzine.com |
| Thiophene Derivatives (in fuels) | Combustion produces sulfur oxides (SOx), major air pollutants. | SOx are primary contributors to the formation of acid rain. | mdpi.com |
| General Thiophenes | Considered environmental pollutants requiring removal from fossil fuels. | Removal is critical for producing cleaner fuels and complying with environmental regulations. | acs.org |
Academic Research Laboratory Handling Protocols and Waste Management for this compound
In an academic research setting, the handling and disposal of this compound must adhere to strict safety protocols due to its chemical properties. It is classified as a flammable liquid. fishersci.comnih.gov
Handling and Storage:
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. fishersci.comsynerzine.com
Ignition Sources: The compound is highly flammable. It must be kept away from heat, sparks, open flames, and other sources of ignition. fishersci.comsynerzine.com Electrical equipment used in its vicinity should be explosion-proof. fishersci.com
Static Discharge: Precautionary measures against static discharge, such as grounding and bonding containers and receiving equipment, are essential during transfer. synerzine.com Only non-sparking tools should be used. fishersci.com
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat or protective clothing, must be worn at all times. synerzine.com If ventilation is insufficient, suitable respiratory protection may be necessary. fishersci.comsynerzine.com
Storage: this compound should be stored in a cool, dry, and well-ventilated place. synerzine.com Containers must be kept tightly closed and stored away from incompatible materials such as strong oxidizing agents. fishersci.com Storage in refrigerators is only permissible if the refrigerator is specifically designed and approved for flammable liquid storage. towson.edu
Waste Management:
Classification: this compound is considered a hazardous waste, primarily due to its flammability. fishersci.com
Collection: Chemical waste must be collected in sturdy, leak-proof, and compatible containers that are clearly labeled with the contents (no chemical formulas) and associated hazards. northwestern.eduust.hk Waste containers should be kept closed except when adding waste. ust.hk
Disposal: Disposal must be carried out in accordance with all applicable local, state, and federal regulations. It should never be disposed of down the drain or into the environment. synerzine.com The waste should be handled by a licensed hazardous waste disposal service or the institution's environmental health and safety office. synerzine.comnorthwestern.edu Empty containers may retain product residue and should be managed as hazardous waste until properly decontaminated. ust.hk
| Parameter | Guideline/Protocol | GHS Classification/Reason | Source |
|---|---|---|---|
| Handling | Use in a chemical fume hood. Keep away from ignition sources. Use non-sparking tools and ground equipment. | Flammable Liquid (Category 3). Vapors may form explosive mixtures with air. | fishersci.comnih.gov |
| PPE | Wear safety glasses, chemical-resistant gloves, and protective clothing. | To prevent skin and eye contact. | fishersci.comsynerzine.com |
| Storage | Store in a cool, well-ventilated area in a tightly closed container. Store away from strong oxidizing agents. | To prevent ignition of flammable vapors and avoid dangerous reactions. | fishersci.comsynerzine.com |
| Waste Disposal | Collect in labeled, sealed, compatible containers. Dispose of as hazardous waste via authorized channels. Do not pour down the drain. | Flammable liquid. To prevent environmental contamination and ensure regulatory compliance. | synerzine.comnorthwestern.eduust.hk |
Q & A
Q. What are the standard synthetic routes for 2,5-dimethylthiophene, and how do reaction conditions influence yields?
this compound is synthesized via Friedel-Crafts alkylation, electrophilic substitution, and microwave-assisted methods. Key protocols include:
- Friedel-Crafts alkylation : Using AlCl₃ in dichloromethane (DCM) at room temperature, yielding ~62% after column chromatography .
- Bromination : Reaction with Br₂ in acetic acid under reflux (44.5 mmol scale, 84% yield) or via microwave-assisted conditions (74% yield in DCE at 50°C) .
- Catalytic methods : FeCl₃ and MsOH in DCE at 55°C achieve 70% yield for trifluoromethylbenzyl derivatives .
Methodological Insight : Optimize catalyst loading (e.g., 0.4 equiv FeCl₃) and reaction time (16–25 h). Lower temperatures (<5°C) reduce side reactions in TiCl₄-mediated syntheses .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Q. What safety protocols are essential for handling this compound in the laboratory?
- Personal protective equipment (PPE) : NIOSH-approved respirators, EN 166-certified goggles, and nitrile gloves .
- Storage : Keep in cool, dry, ventilated areas away from ignition sources; monitor degradation over time (risk of increased hazard) .
- Disposal : Follow EPA/OSHA guidelines for halogenated waste; neutralize residues with NaHSO₃ before disposal .
Advanced Research Questions
Q. How does this compound behave in transition-metal-catalyzed hydrodesulfurization (HDS) reactions?
In HDS, this compound coordinates to Ir and Mo centers via η⁴-S binding, forming intermediates like [(η⁴-S-μ₃-2,5-Me₂T)IrCp*][Mo(CO)₂Cp]₂. This facilitates sulfur extrusion and C–S bond cleavage, critical for fossil fuel desulfurization . Experimental Design : Use Cp*Ir complexes under H₂ pressure (1–3 atm) in THF at 80°C; monitor reaction progress via GC-MS .
Q. Can this compound derivatives serve as precursors for functional materials?
Yes. Derivatives like (2E)-1-(2,5-dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one exhibit nonlinear optical properties due to π-conjugation and intermolecular H-bonding. These are synthesized via Claisen-Schmidt condensation (78% yield in NaOH/MeOH) . Key Data :
Q. How do structural modifications of this compound impact its reactivity in organometallic catalysis?
Methyl groups enhance electron density at the thiophene ring, favoring η⁵-coordination to metals like Ru and Ir. For example, Cp*Ir(this compound) reacts with Fe(CO)₅ to form sulfur-bridged clusters, enabling catalytic C–H activation . Contradiction Analysis : While methyl groups stabilize metal coordination, steric hindrance can reduce reactivity in bulky derivatives (e.g., tert-butyl-substituted analogs) .
Q. What role does this compound play in environmental chemistry, particularly in pollutant removal?
Functionalized ZSM-5 zeolite membranes incorporating this compound show high H₂ selectivity (>90%) and thiophenic sulfur removal efficiency (~80%) via π-complexation. Optimal performance is achieved at 200°C with 10 wt% loading . Methodology :
- Membrane synthesis : Use Langmuir-Blodgett techniques for oriented ZSM-5 layers.
- Testing : Evaluate gas separation using binary mixtures (e.g., H₂/CH₄) under controlled pressure .
Data Contradictions and Resolution
Q. Why do synthetic yields vary significantly across different methods for this compound derivatives?
Yields depend on:
- Catalyst efficiency : Microwave-assisted reactions (74%) outperform thermal methods (50%) due to uniform heating .
- Purification : Column chromatography recovers 62% of Friedel-Crafts products, while acid quenching reduces yields by 15% .
Recommendation : Use AgSbF₆ in microwave synthesis to enhance regioselectivity and reduce byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
